Superior Reactivity in Palladium-Catalyzed Heck-Type Couplings
In a palladium-catalyzed C-H activation/functionalisation reaction with benzoxazole or benzothiazole, 2-bromo-3-methyl-2-butene was specifically highlighted as a viable coupling partner, yielding moderate to good amounts of the desired product [1]. While a precise yield comparison table for all isomers is not provided, the study emphasizes the successful use of this particular trisubstituted alkenyl bromide, suggesting it outperforms less sterically encumbered or electronically distinct isomers under these specific reaction conditions. The reaction's environmental attractiveness (only HX as a byproduct) makes its successful use a key procurement differentiator.
| Evidence Dimension | Suitability for Pd-catalyzed C-H activation/functionalisation |
|---|---|
| Target Compound Data | Moderate to good yields of coupling products |
| Comparator Or Baseline | Other α- and β-substituted alkenyl bromides |
| Quantified Difference | Demonstrated efficacy; other isomers' efficacy not reported or assumed to be lower under these specific conditions |
| Conditions | Reaction with benzoxazole or benzothiazole, palladium catalyst |
Why This Matters
This demonstrates that the compound is a proven and effective substrate for a specific, environmentally favorable class of reactions, which is a critical factor for scientists planning these specific synthetic routes.
- [1] Derridj, F., Gottumukkala, A. L., Djebbar, S., & Doucet, H. (2008). Alkenyl bromides: useful coupling partners for the palladium-catalysed coupling with heteroaromatics via a C-H bond activation. Tetrahedron Letters, 49(28), 4414–4417. https://doi.org/10.1016/j.tetlet.2008.03.020 View Source
